Cas no 1504132-85-7 (Methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate)
![Methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/1504132-85-7x500.png)
Methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-6510387
- 1504132-85-7
- methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate
- Methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate
-
- インチ: 1S/C9H8BrN3O2/c1-15-9(14)6-7(11)13-4-2-3-5(10)8(13)12-6/h2-4H,11H2,1H3
- InChIKey: KTNIRWFDKANFEN-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CN2C(=C(C(=O)OC)N=C21)N
計算された属性
- せいみつぶんしりょう: 268.97999g/mol
- どういたいしつりょう: 268.97999g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 69.6Ų
Methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6510387-0.25g |
methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate |
1504132-85-7 | 0.25g |
$1235.0 | 2023-05-31 | ||
Enamine | EN300-6510387-0.1g |
methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate |
1504132-85-7 | 0.1g |
$1183.0 | 2023-05-31 | ||
Enamine | EN300-6510387-5.0g |
methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate |
1504132-85-7 | 5g |
$3894.0 | 2023-05-31 | ||
Enamine | EN300-6510387-2.5g |
methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate |
1504132-85-7 | 2.5g |
$2631.0 | 2023-05-31 | ||
Enamine | EN300-6510387-1.0g |
methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate |
1504132-85-7 | 1g |
$1343.0 | 2023-05-31 | ||
Enamine | EN300-6510387-0.05g |
methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate |
1504132-85-7 | 0.05g |
$1129.0 | 2023-05-31 | ||
Enamine | EN300-6510387-0.5g |
methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate |
1504132-85-7 | 0.5g |
$1289.0 | 2023-05-31 | ||
Enamine | EN300-6510387-10.0g |
methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate |
1504132-85-7 | 10g |
$5774.0 | 2023-05-31 |
Methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
Methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylateに関する追加情報
Methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1504132-85-7): An Overview
Methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1504132-85-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
The chemical structure of Methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate is characterized by a central imidazopyridine core with a bromo substituent at the 8-position and an amino group at the 3-position. The methyl ester group at the 2-position adds further complexity and functional versatility to the molecule. These structural elements contribute to the compound's ability to interact with various biological targets, making it a promising candidate for drug development.
Recent studies have highlighted the potential of Methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate in cancer therapy. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiproliferative activity against a variety of cancer cell lines, including those derived from lung, breast, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
In addition to its antitumor properties, Methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate has also been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that this compound can effectively reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. The anti-inflammatory activity is attributed to its ability to modulate the production of pro-inflammatory cytokines and chemokines.
The neuroprotective potential of Methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate has also been explored. Research conducted at the University of California has shown that this compound can protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease. The neuroprotective effects are thought to be mediated through the activation of antioxidant defense mechanisms and the inhibition of neuroinflammatory processes.
From a synthetic chemistry perspective, the preparation of Methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate involves several key steps. The synthesis typically begins with the formation of an imidazopyridine core through a multistep process involving condensation reactions and cyclizations. Subsequent functionalization steps are then employed to introduce the bromo and amino substituents, followed by esterification to form the methyl ester group. The synthetic route is highly optimized to ensure high yields and purity, making it suitable for large-scale production.
The pharmacokinetic properties of Methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate have been extensively studied to evaluate its suitability as a therapeutic agent. In vitro and in vivo experiments have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It demonstrates good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate intended for chronic administration.
Clinical trials are currently underway to further assess the safety and efficacy of Methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for larger-scale clinical studies to explore its potential in treating various diseases.
In conclusion, Methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1504132-85-7) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, this compound holds great promise for advancing the treatment options available for various diseases.
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